An In-depth Technical Guide to the Physical and Biological Properties of prim-O-Glucosylangelicain
An In-depth Technical Guide to the Physical and Biological Properties of prim-O-Glucosylangelicain
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of the natural compound prim-O-Glucosylangelicain. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Synonyms: prim-O-glucosylcimifugin, Cimifugin 7-glucoside.[1] CAS Number: 80681-45-4[1]
Physical and Chemical Properties
prim-O-Glucosylangelicain is a flavonoid compound that has been isolated from various plant species, including those of the Angelica, Cimicifuga, and Saposhnikovia genera.[1] It presents as a powder in its solid form.[1] While detailed spectral data from techniques such as 1H-NMR and 13C-NMR are used for its identification, public access to these specific spectra is limited.[1] However, key physical and chemical properties have been reported and are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C22H28O11 | [1][2][3] |
| Molecular Weight | 468.45 g/mol | [1][2][3][4][5] |
| Melting Point | 132-133 °C | [] |
| Solubility | DMSO: ≥ 150 mg/mL (320.20 mM)[7]; 10 mM in DMSO[]; 55 mg/mL (117.41 mM) in DMSO[5]; 2 mg/mL (4.27 mM) in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline[5] | [5][][7] |
| Appearance | Powder | [1][] |
| Purity | >98% (Commercially available) | [] |
Biological Activity and Signaling Pathway
Recent studies have elucidated the anticancer properties of prim-O-Glucosylangelicain, particularly its effects on acute lymphoblastic leukemia cells. The compound has been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis. This biological activity is mediated through a distinct signaling pathway.
The proposed mechanism involves the degradation of β-tubulin, a key component of the microtubule network essential for mitotic spindle formation. This disruption of microtubule dynamics leads to the arrest of the cell cycle at the G2/M transition. Concurrently, prim-O-Glucosylangelicain downregulates the levels of phosphorylated Cyclin-Dependent Kinase 1 (CDK1), a critical regulator of G2/M progression. The culmination of these events is the activation of the apoptotic cascade, evidenced by the activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase (caspase-3).
Caption: Signaling pathway of prim-O-Glucosylangelicain in leukemia cells.
Experimental Protocols
The following sections outline the general methodologies employed to investigate the biological activities of prim-O-Glucosylangelicain.
Determination of Physical Properties
Melting Point: The melting point of prim-O-Glucosylangelicain is determined using a standard melting point apparatus. A small, powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded as the melting point.
Solubility: The solubility of prim-O-Glucosylangelicain is assessed in various solvents. A known amount of the compound is added to a specific volume of the solvent (e.g., DMSO, water, ethanol) at a constant temperature. The mixture is agitated until saturation is reached. The concentration of the dissolved compound is then determined, often by spectrophotometry or by evaporating the solvent and weighing the residue. For high-throughput screening, solubility can be estimated by adding the compound to the solvent until a precipitate is observed.
Biological Assays
Cell Culture: Human acute lymphoblastic leukemia cell lines are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
Cell Cycle Analysis by Flow Cytometry:
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Cells are seeded in multi-well plates and treated with varying concentrations of prim-O-Glucosylangelicain or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24-48 hours).
-
Following treatment, cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol overnight at -20°C.[8][9]
-
The fixed cells are then washed with PBS and resuspended in a staining solution containing a DNA intercalating dye, such as propidium iodide (PI), and RNase A.[8][10][11]
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After incubation in the dark, the DNA content of the cells is analyzed using a flow cytometer.[8][9][10][11][12]
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The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.[8]
Caspase Activity Assay:
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Leukemia cells are treated with prim-O-Glucosylangelicain or a vehicle control for a predetermined time.
-
Cells are then lysed to release intracellular contents.
-
The cell lysate is incubated with a specific fluorogenic or colorimetric substrate for caspase-3, caspase-8, or caspase-9.[13][14][15][16][17] These substrates are typically short peptides conjugated to a reporter molecule that is released upon cleavage by the active caspase.
-
The fluorescence or absorbance of the cleaved reporter molecule is measured using a microplate reader.[14][15]
-
The level of caspase activity is proportional to the measured signal and is normalized to the total protein concentration of the lysate.[14]
Western Blot Analysis for β-tubulin and Phosphorylated CDK1:
-
Cells are treated as described above and then lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
The total protein concentration of the lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.[14]
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Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for β-tubulin and phosphorylated CDK1.
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After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
References
- 1. CAS 80681-45-4 | Prim-O-glucosylcimifugin [phytopurify.com]
- 2. Prim-O-Glucosylcimifugin | C22H28O11 | CID 14034912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Prim-o-glucosylcimifugin supplier | CAS No :80681-45-4 | AOBIOUS [aobious.com]
- 5. Prim-O-glucosylcimifugin | NO Synthase | JAK | TNF | COX | TargetMol [targetmol.com]
- 7. Prim-O-glucosylcimifugin | CAS:80681-45-4 | Polyphenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. wp.uthscsa.edu [wp.uthscsa.edu]
- 9. corefacilities.iss.it [corefacilities.iss.it]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 14. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Caspase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
